STO-609 acetate

概要

説明

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase. It is known for its ability to inhibit the activities of recombinant isoforms of calcium/calmodulin-dependent protein kinase kinase alpha and calcium/calmodulin-dependent protein kinase kinase beta. This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases .

準備方法

The synthesis of STO-609 acetate involves the preparation of 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, which is then converted to its acetate form. The synthetic route typically includes the following steps:

Formation of the benzimidazole core: This involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives.

Cyclization: The intermediate is cyclized to form the benzimidazo[2,1-a]benz[de]isoquinoline structure.

Oxidation: The resulting compound is oxidized to introduce the keto group at the 7-position.

Acetylation: Finally, the compound is acetylated to form this compound.

化学反応の分析

STO-609 acetate primarily undergoes reactions typical of benzimidazole derivatives. These include:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group.

Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions.

Acetylation and Deacetylation: The acetate group can be introduced or removed under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Cancer Research

STO-609 has shown promise in inhibiting the growth of various cancer cell lines, particularly hepatocellular carcinoma (HCC). Studies indicate that CaMKK2 expression is significantly upregulated in HCC, correlating with poor patient survival rates. Pharmacological inhibition using STO-609 has been demonstrated to impair tumorigenicity in vivo and regress hepatic tumor burden in mouse models .

Case Study : In a study involving a carcinogen-induced HCC mouse model, treatment with STO-609 resulted in a marked reduction in tumor size and improved survival outcomes, highlighting its potential as a therapeutic agent against liver cancer .

Metabolic Disorders

Research has indicated that STO-609 can confer protection against non-alcoholic fatty liver disease (NAFLD). In mouse models, inhibition of CaMKK2 by STO-609 reversed hepatic steatosis and improved metabolic profiles . The compound's ability to modulate insulin signaling pathways makes it a candidate for further exploration in metabolic disease treatments.

Data Table: Effects of STO-609 on NAFLD Models

| Treatment | Model Type | Outcome |

|---|---|---|

| STO-609 | Mouse Model | Reduced hepatic steatosis |

| Control | Mouse Model | Persistent steatosis |

Bone Health

Recent studies have explored the role of CaMKK2 in bone metabolism. Inhibition of this kinase using STO-609 has been shown to stimulate new bone formation and reverse age-associated bone loss in mice. This suggests that targeting CaMKK2 could be an effective strategy for treating osteoporosis .

Case Study : A six-week treatment regimen with STO-609 in aged mice resulted in significant increases in trabecular bone volume and strength compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 is primarily distributed to the liver, with detectable levels also found in the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity profiles across various tissues, making it suitable for experimental use .

作用機序

STO-609 acetate exerts its effects by selectively inhibiting calcium/calmodulin-dependent protein kinase kinase. It competes for the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

類似化合物との比較

STO-609 acetate is unique in its high selectivity for calcium/calmodulin-dependent protein kinase kinase. Similar compounds include:

KN-93: Another inhibitor of calcium/calmodulin-dependent protein kinase kinase, but with less selectivity compared to this compound.

W-7: A calmodulin antagonist that also inhibits calcium/calmodulin-dependent protein kinase kinase but has broader effects on other calmodulin-dependent processes.

Calmidazolium: A potent inhibitor of calmodulin, affecting a wide range of calmodulin-dependent enzymes.

This compound stands out due to its specificity and effectiveness in inhibiting calcium/calmodulin-dependent protein kinase kinase, making it a valuable tool in research.

生物活性

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.

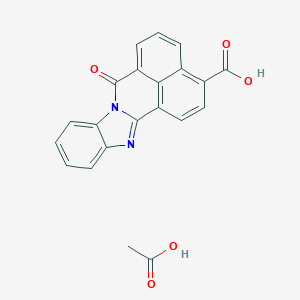

- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate

- CAS Number: 1173022-21-3

- Purity: ≥98% .

STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Selectivity and Inhibition Profile

| Kinase | Ki Value (ng/mL) |

|---|---|

| CaM-KKα | 80 |

| CaM-KKβ | 15 |

| CaMK1 | >6400 |

| CaMK2 | >6400 |

| CaMK4 | >6400 |

| MLCK | >6400 |

| PKA | >6400 |

| PKC | >6400 |

| p42 MAPK | >6400 |

This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.

In Vitro Studies

STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.

In Vivo Studies

Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .

Case Studies

- Non-Alcoholic Fatty Liver Disease:

- Cerebral Ischemia:

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .

Metabolism

STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .

特性

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。